molecular formula C25H23N3O4 B3403841 (E)-N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide CAS No. 1184842-54-3

(E)-N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide

Cat. No. B3403841
CAS RN: 1184842-54-3
M. Wt: 429.5 g/mol
InChI Key: XNFZMWKLFUGOBZ-MDWZMJQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide, also known as TPCA-1, is a small molecule inhibitor that has shown promising results in the field of cancer research. TPCA-1 was first synthesized in 2006 by researchers at the University of Oxford and has since been extensively studied for its potential as a therapeutic agent.

Mechanism of Action

(E)-N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide inhibits the activity of NF-κB by binding to the kinase IKK-β, which is responsible for the phosphorylation and activation of the NF-κB pathway. By inhibiting IKK-β, (E)-N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide prevents the activation of NF-κB and its downstream targets, leading to the suppression of tumor growth and metastasis.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, (E)-N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide has also been shown to have anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, making it a potential therapeutic agent for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of (E)-N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide is its specificity for IKK-β, which makes it a valuable tool for studying the NF-κB pathway. However, (E)-N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide has also been shown to have off-target effects, which can complicate data interpretation. Additionally, (E)-N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide has poor solubility in aqueous solutions, which can limit its use in certain experimental settings.

Future Directions

There are several future directions for the study of (E)-N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide. One area of interest is the development of more potent and selective inhibitors of IKK-β. Another area of research is the investigation of the role of NF-κB in other diseases, such as neurodegenerative disorders and cardiovascular disease. Finally, the use of (E)-N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide in combination with other therapeutic agents is also an area of active research, as it may enhance the efficacy of existing cancer treatments.

Scientific Research Applications

(E)-N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide has been extensively studied for its potential as a therapeutic agent in cancer treatment. It has been shown to inhibit the activity of the transcription factor NF-κB, which is involved in the regulation of various cellular processes, including inflammation, cell proliferation, and apoptosis. Inhibition of NF-κB has been linked to the suppression of tumor growth and metastasis, making (E)-N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide a promising candidate for cancer therapy.

properties

IUPAC Name

(E)-N-[4-(1H-benzimidazol-2-yl)phenyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O4/c1-30-21-14-16(15-22(31-2)24(21)32-3)8-13-23(29)26-18-11-9-17(10-12-18)25-27-19-6-4-5-7-20(19)28-25/h4-15H,1-3H3,(H,26,29)(H,27,28)/b13-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNFZMWKLFUGOBZ-MDWZMJQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=CC(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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